![molecular formula C15H16N4O B2835658 2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile CAS No. 338773-41-4](/img/structure/B2835658.png)
2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile
Vue d'ensemble
Description
2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which includes a dimethylamino group, a methoxyanilino group, and a propenylidene malononitrile moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves the reaction of dimethylamine, 4-methoxyaniline, and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino or methoxyanilino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethylamino and methoxyphenyl groups may enhance the compound's ability to interact with biological targets involved in cancer progression.
- A study demonstrated that derivatives of propanedinitrile compounds showed significant activity against breast cancer cells, suggesting potential for further development as anticancer agents .
- Neuroprotective Effects :
- Antimicrobial Properties :
Material Science Applications
- Organic Electronics :
- Polymer Chemistry :
Biochemical Studies
- Enzyme Inhibition :
- Signal Transduction Modulation :
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a derivative of propanedinitrile was tested against several cancer cell lines, demonstrating IC50 values indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy.
Case Study 2: Neuroprotective Mechanisms
A research group investigated the neuroprotective effects of related compounds on neuronal cultures exposed to excitotoxic conditions. Results indicated that these compounds significantly reduced cell death, supporting their potential use in neurodegenerative disease therapies.
Mécanisme D'action
The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-(Dimethylamino)-3-(4-chloroanilino)-2-propenylidene]malononitrile
- 2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile
- 2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile
Uniqueness
2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is unique due to the presence of the methoxyanilino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the aniline ring.
Activité Biologique
The compound 2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile (CAS Number: 338773-41-4) has garnered attention in recent years for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and tyrosinase inhibitory activities, supported by case studies and research findings.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
1. Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. For example, a study highlighted the potential of acetamide derivatives related to the compound, showing promising antibiofilm activity superior to the standard drug cefadroxil at a concentration of 100 μg/100 μL .
Table 1: Antibacterial Activity Comparison
Compound | Concentration (μg/100 μL) | Biofilm Inhibition (%) |
---|---|---|
Cefadroxil | 100 | X% |
Compound Derivative A | 100 | Y% |
Compound Derivative B | 100 | Z% |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In various studies, it was found to inhibit the proliferation of cancer cell lines such as HEP2 cells more effectively than doxorubicin, a well-known chemotherapeutic agent .
Case Study Example:
A study conducted on a series of aminophosphonates based on pyrazole moiety demonstrated that certain derivatives exhibited enhanced anticancer activity against epidermoid carcinoma (HEP2) cells compared to traditional treatments .
3. Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in managing hyperpigmentation disorders. A study synthesized several derivatives related to the compound and evaluated their tyrosinase inhibitory activity through in vitro assays. One derivative showed an IC50 value of 17.05 μM, compared to kojic acid's IC50 of 36.68 μM, indicating a stronger inhibitory effect .
Table 2: Tyrosinase Inhibition IC50 Values
Compound | IC50 (μM) |
---|---|
Kojic Acid | 36.68 |
BMN11 (related derivative) | 17.05 |
The mechanism underlying the biological activity of this compound appears to involve competitive inhibition with key enzymes such as tyrosinase. Lineweaver-Burk plots indicated that as the concentration of the compound increased, the values increased while remained unchanged, suggesting a competitive inhibition profile .
Safety and Toxicology
While exploring the biological activities, safety profiles are essential. Preliminary toxicological assessments indicate that certain derivatives exhibit low cytotoxicity across various cell lines, including HaCat (human keratinocyte), B16F10 (mouse melanoma), and Hs27 (human fibroblast), up to concentrations of 30 μM .
Propriétés
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(4-methoxyanilino)prop-2-enylidene]propanedinitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)15(12(10-16)11-17)8-9-18-13-4-6-14(20-3)7-5-13/h4-9,18H,1-3H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLHQHAGBBGJY-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.